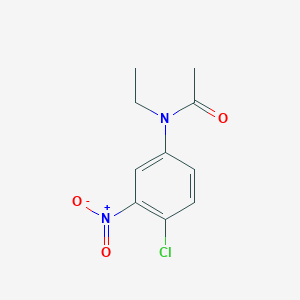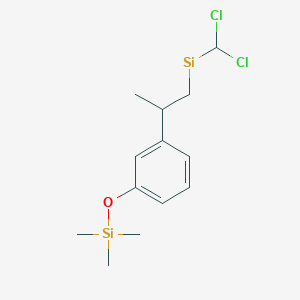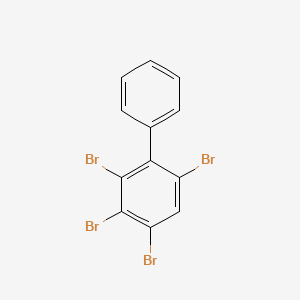
2,3,4,6-Tetrabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
Preparation Methods
The synthesis of 2,3,4,6-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the direct bromination of biphenyl in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve more advanced techniques such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,3,4,6-Tetrabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form polybrominated biphenyl oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated biphenyls.
Scientific Research Applications
2,3,4,6-Tetrabromobiphenyl has been studied extensively for its applications in various fields:
Mechanism of Action
2,3,4,6-Tetrabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism and detoxification of various xenobiotic compounds, but it can also result in toxic effects, including disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
2,3,4,6-Tetrabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds such as 2,3,3’,4’-Tetrabromobiphenyl and 2,2’,4,5’-Tetrabromobiphenyl . Compared to these similar compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects . The presence of bromine atoms at the 2, 3, 4, and 6 positions on the biphenyl structure makes it distinct from other polybrominated biphenyls, which may have different substitution patterns and, consequently, different properties and applications .
Properties
CAS No. |
115245-10-8 |
|---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2,3,5-tetrabromo-4-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
XHVQAQZZPWSOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


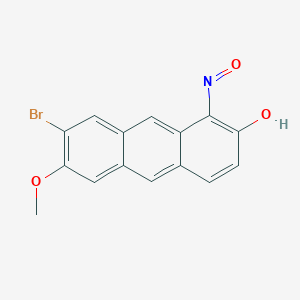
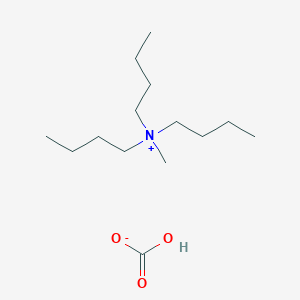
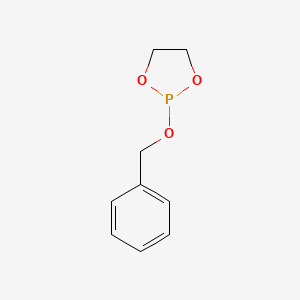
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
